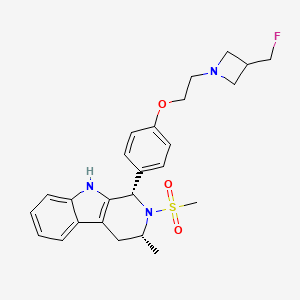
5-(2-Hydroxyethyl)cytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Hydroxyethyl)cytidine is a cytidine analog, which means it is structurally similar to cytidine, a nucleoside molecule. This compound has garnered attention due to its potential anti-metabolic and anti-tumor activities. It functions by inhibiting DNA methyltransferases, enzymes that play a crucial role in the regulation of gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-(2-Hydroxyethyl)cytidine can be synthesized through a photochemical reaction involving cytidine or its derivatives with 2-iodoethanol. The reaction typically takes place in anhydrous acetonitrile or a 25% aqueous acetonitrile solution under UV irradiation at 254 nm .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale photochemical synthesis, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the cytidine ring or the hydroxyl group, potentially yielding various reduced forms of the compound.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Reduced forms of the cytidine ring or hydroxyl group.
Substitution: Various substituted cytidine analogs depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(2-Hydroxyethyl)cytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in inhibiting DNA methyltransferases, which has implications in gene expression and epigenetics.
Medicine: Due to its potential anti-tumor activity, this compound is being explored as a therapeutic agent in cancer treatment.
Industry: It is used in the development of pharmaceuticals and as a research tool in drug discovery
Wirkmechanismus
5-(2-Hydroxyethyl)cytidine exerts its effects primarily by inhibiting DNA methyltransferases. These enzymes are responsible for adding methyl groups to DNA, a process that regulates gene expression. By inhibiting these enzymes, this compound can alter gene expression patterns, leading to anti-metabolic and anti-tumor effects .
Vergleich Mit ähnlichen Verbindungen
Cytidine: The parent compound, which is a nucleoside molecule involved in the synthesis of RNA.
Zebularine: Another cytidine analog known for its DNA methyltransferase inhibitory activity.
5-Azacytidine: A nucleoside analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Uniqueness: 5-(2-Hydroxyethyl)cytidine is unique due to its specific structural modification, which enhances its ability to inhibit DNA methyltransferases and its potential anti-tumor activity. This makes it a valuable compound for research and therapeutic applications .
Eigenschaften
Molekularformel |
C11H17N3O6 |
|---|---|
Molekulargewicht |
287.27 g/mol |
IUPAC-Name |
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidin-2-one |
InChI |
InChI=1S/C11H17N3O6/c12-9-5(1-2-15)3-14(11(19)13-9)10-8(18)7(17)6(4-16)20-10/h3,6-8,10,15-18H,1-2,4H2,(H2,12,13,19)/t6-,7?,8+,10-/m1/s1 |
InChI-Schlüssel |
PXHKHCSQQQUDBL-LCFZEIEZSA-N |
Isomerische SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)N)CCO |
Kanonische SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


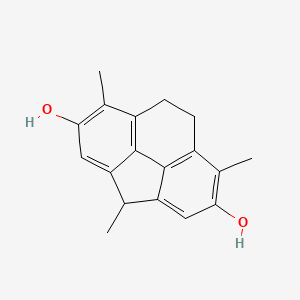
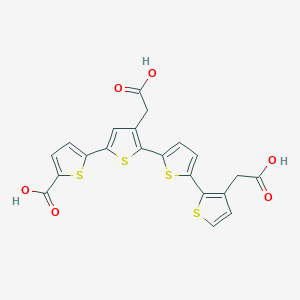


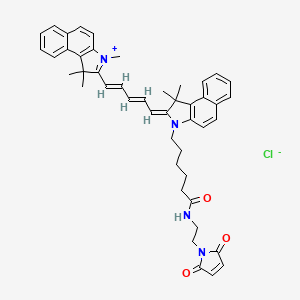
![1-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]-3-[8-[(1S)-1-methoxyethyl]imidazo[1,2-b]pyridazin-7-yl]urea](/img/structure/B12394205.png)
![5-[(2S,3S)-4-[(E)-2-[(2R,3R)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B12394210.png)

![(1aR,3aS,7bS)-1,1,3a,7-Tetramethyl-1a,2,3,3a,4,5,6,7b-octahydro-1H-cyclopropa[a]naphthalene](/img/structure/B12394223.png)
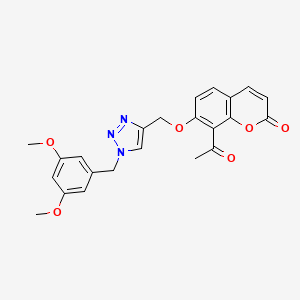
![7-[3-[4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-yl]oxypropylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12394234.png)

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12394236.png)
